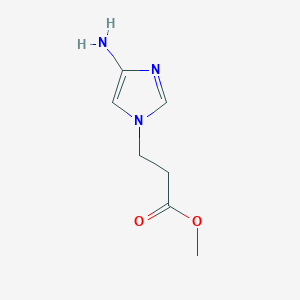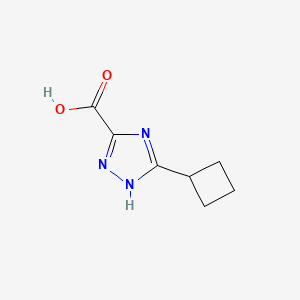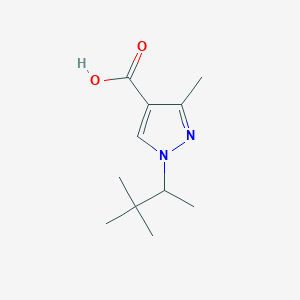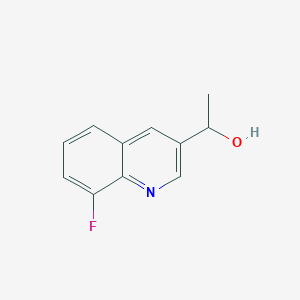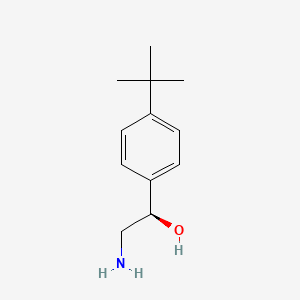
1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It features a cyclobutane ring substituted with a cyclopropylethyl group and an aldehyde functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent, followed by functional group transformations to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropylethyl group can participate in substitution reactions, particularly under conditions that favor the formation of carbocations or radicals.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, radical initiators
Major Products
Oxidation: 1-(2-Cyclopropylethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(2-Cyclopropylethyl)cyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The cyclopropylethyl group can influence the reactivity and stability of the compound due to its ring strain and electronic effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane derivatives and aldehydes:
Cyclobutane-1-carbaldehyde: Lacks the cyclopropylethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde: Features a smaller ring, which may result in different reactivity and stability due to increased ring strain.
Cyclopropylcarbinyl aldehyde: Contains a cyclopropyl group directly attached to the aldehyde carbon, which can significantly affect its reactivity and stability.
The unique combination of the cyclobutane ring and the cyclopropylethyl group in this compound imparts distinct chemical properties that can be advantageous in specific synthetic and research applications .
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(2-cyclopropylethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10(5-1-6-10)7-4-9-2-3-9/h8-9H,1-7H2 |
InChI-Schlüssel |
NGJYGYRGIBUWNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CCC2CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




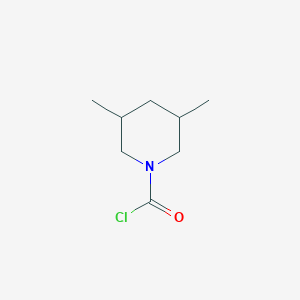
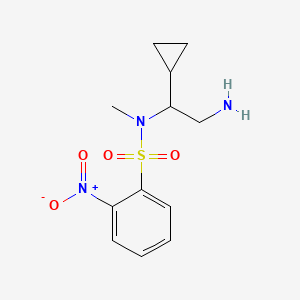

![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
![1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13303935.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13303940.png)
